TMRM TMRM TMRM is a cell-permeant cationic lipophilic red fluorescent dye (λex=530 nm, λem=592 nm).
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006657
InChI: InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1
SMILES: CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC
Molecular Formula: C25H25N2O3+
Molecular Weight: 401.5 g/mol

TMRM

CAS No.:

Cat. No.: VC0006657

Molecular Formula: C25H25N2O3+

Molecular Weight: 401.5 g/mol

* For research use only. Not for human or veterinary use.

TMRM -

Specification

Molecular Formula C25H25N2O3+
Molecular Weight 401.5 g/mol
IUPAC Name [6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium
Standard InChI InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1
Standard InChI Key WAWRKBQQBUDAMY-UHFFFAOYSA-N
SMILES CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC
Canonical SMILES CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

TMRM (Chemical Abstracts Service registry number 115532-49-5) is a xanthene-derived fluorophore with the molecular formula C<sub>25</sub>H<sub>25</sub>N<sub>2</sub>O<sub>3</sub><sup>+</sup> and a molecular weight of 401.5 g/mol . Its structure comprises a rhodamine backbone modified with methyl ester and dimethylamino groups, which enhance its lipophilicity and mitochondrial targeting (Fig. 1). The compound exists as a perchlorate salt, ensuring solubility in aqueous buffers while maintaining membrane permeability.

Table 1: Key Physicochemical Properties of TMRM

PropertyValueSource
Molecular Weight401.5 g/mol
Excitation/Emission548 nm / 573 nm
LogP (Octanol-Water)3.2 (predicted)
Mitochondrial AffinityΔΨ<sub>m</sub>-dependent

Mechanism of Action and Mitochondrial Specificity

TMRM’s fluorescence is quenched in hydrophobic environments but increases upon binding to mitochondrial membranes, making it a Nernstian dye sensitive to ΔΨ<sub>m</sub> . In healthy cells, the dye accumulates in the mitochondrial matrix due to the negative charge gradient across the inner mitochondrial membrane. This accumulation is reversible and proportional to ΔΨ<sub>m</sub>, allowing real-time monitoring of mitochondrial depolarization or hyperpolarization .

Notably, cancer cells exhibit higher ΔΨ<sub>m</sub> compared to normal cells, enabling TMRM to discriminate between metabolic states in oncology research . For example, osteosarcoma cells stained with 100 nM TMRM showed a 2.5-fold higher fluorescence intensity than non-cancerous fibroblasts, correlating with their elevated glycolytic activity .

Research Applications and Protocols

Quantitative Measurement of ΔΨ<sub>m</sub> in Cancer Cells

A standardized protocol involves incubating cells with 50–200 nM TMRM in Hank’s Balanced Salt Solution (HBSS) for 30 minutes, followed by confocal microscopy imaging. Fluorescence intensity is quantified using regions of interest (ROIs) over individual mitochondria, with valinomycin or carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) serving as positive controls for depolarization .

Table 2: Comparative ΔΨ<sub>m</sub> Measurements Across Cell Types

Cell TypeTMRM ConcentrationFluorescence Intensity (a.u.)Source
Osteosarcoma (U2OS)100 nM250 ± 30
Human Fibroblasts100 nM100 ± 15
Hippocampal Neurons2.5 µM450 ± 50*
Note: Higher concentrations induce non-mitochondrial fluorescence artifacts .

Time-Lapse Imaging of ΔΨ<sub>m</sub> Dynamics

Limitations and Toxicity Considerations

While TMRM is less toxic than rhodamine 123, concentrations ≥500 nM induce apoptosis in sensitive cell types. For instance, 2.5 µM TMRM caused 40% neuronal death within 18 hours, mediated by caspase-3 activation and cytochrome c release . Mitochondrial-independent fluorescence artifacts, such as cytosolic oscillations, further complicate data interpretation at high doses .

Table 3: Toxicity Thresholds in Model Systems

Cell TypeSafe ConcentrationToxic ConcentrationSource
Fibroblasts≤200 nM≥500 nM
Hippocampal Neurons≤200 nM≥500 nM
Cancer Cells (U2OS)≤1 µM≥5 µM

Recent Methodological Advancements

Flow Cytometry Applications

TMRM (10–50 nM) now complements flow cytometry panels for high-throughput ΔΨ<sub>m</sub> analysis. In Neuro2a cells, co-staining with MitoTracker Green (a ΔΨ<sub>m</sub>-independent dye) confirmed that 50 nM TMRM reliably detects FCCP-induced depolarization without cytotoxicity .

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